molecular formula C18H26O5 B153395 Pravastatin Diol Lactone CAS No. 159345-93-4

Pravastatin Diol Lactone

Cat. No. B153395
M. Wt: 322.4 g/mol
InChI Key: FFTQUPQRPRHNQZ-CGDZNSRRSA-N
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Description

Pravastatin is an HMG-CoA reductase inhibitor used to lower lipid levels and to reduce the risk of cardiovascular events, including myocardial infarction and stroke . It is used together with a proper diet to lower cholesterol and triglycerides (fat) in the blood .


Synthesis Analysis

Pravastatin is made through a fermentation process in which mevastatin is first obtained. The manufacturing process is followed by the hydrolysis of the lactone group and the biological hydroxylation with Streptomyces carbophilus to introduce the allylic 6-alcohol group . A single-step fermentative method for production of the active drug pravastatin has also been developed .


Molecular Structure Analysis

The molecular formula of Pravastatin Diol Lactone is C18H26O5 . The molecular weight is 322.4 . Pravastatin is the 6-alpha-hydroxy acid form of mevastatin .


Chemical Reactions Analysis

The kinetic study of pravastatin was performed on the main decomposition process which occurs at nearly 200 °C . The reaction conditions of a system combining horse liver alcohol dehydrogenase (HLADH) with the synthetic bridged flavin cofactor were optimized for biosynthesis of lactones .


Physical And Chemical Properties Analysis

Pravastatin Diol Lactone has a molecular weight of 322.4 . The structural formula of pravastatin is C23H35NaO7 and its molecular weight is 446.5gm/mol .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Pravastatin diol lactone, a key component in pravastatin, demonstrates distinct pharmacokinetic properties. Pravastatin is known for its role as an HMG-CoA reductase inhibitor and is present in the systemic circulation primarily as an open acid form. Studies have shown that it has significant effects on serum lipids, leading to decreases in total and LDL cholesterol. For instance, a study by Pan et al. (1990) found that pravastatin treatment resulted in 21% and 26% decreases in total and LDL-cholesterol, respectively (Pan et al., 1990).

Lipophilicities and Solubilities

Pravastatin's relative lipophilicity and solubility also impact its pharmacological profile. It is highly hydrophilic compared to other similar drugs, which might contribute to its lower permeation into nonhepatic cells and selectivity regarding cholesterol synthesis inhibition (Serajuddin et al., 1991).

Hepatoselective Carrier-Mediated Uptake

Pravastatin and its lactone form exhibit a carrier-mediated, saturable, and energy-dependent uptake into rat hepatocytes. This hepatoselective uptake is a critical characteristic that differentiates pravastatin from other statins, suggesting a unique mechanism of action in targeting liver cells (Ziegler & Hummelsiep, 1993).

Interaction with Transporters

The lactone and acid forms of pravastatin show differential interaction with various transporters like P-glycoprotein, MRP2, and OATP1B1. This interplay influences their pharmacokinetic profiles and may contribute to differences in efficacy and toxicity (Chen et al., 2005).

Safety And Hazards

Pravastatin can cause the breakdown of muscle tissue, which can lead to kidney failure . It is harmful if swallowed . It is not recommended for use if you have active liver disease, or if you are pregnant or breastfeeding .

Future Directions

Pravastatin is currently the primary treatment for hyperlipidemia, particularly for the treatment of high levels of low-density lipoprotein cholesterol (LDL-C), as many studies have proven benefit in a variety of populations . The development of biosynthetic methods for lactones has captured the attention of the scientific community over the years due to advantages, such as exquisite selectivity, environmental friendliness, and high catalytic efficiency .

properties

IUPAC Name

(4R,6R)-6-[2-[(1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-10-2-3-11-6-12(19)8-16(21)18(11)15(10)5-4-14-7-13(20)9-17(22)23-14/h2-3,6,10,12-16,18-21H,4-5,7-9H2,1H3/t10-,12+,13+,14+,15-,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTQUPQRPRHNQZ-CGDZNSRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC2=CC(CC(C2C1CCC3CC(CC(=O)O3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@@H]3C[C@H](CC(=O)O3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pravastatin Diol Lactone

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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